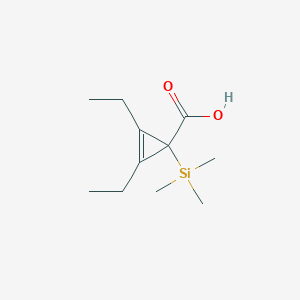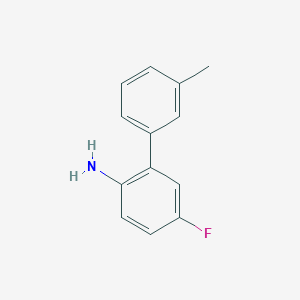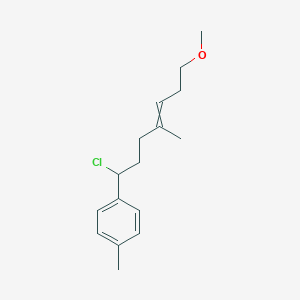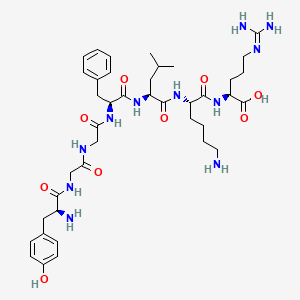
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid is a specialized organic compound that features a cyclopropene ring, which is known for its high ring strain and reactivity. The presence of the trimethylsilyl group adds to its unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid typically involves the reaction of ethyl diazoacetate with acetylene in the presence of a rhodium catalyst. This reaction forms the cyclopropene ring, and subsequent steps introduce the diethyl and trimethylsilyl groups. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to maintain the integrity of the cyclopropene ring .
Major Products
The major products formed from these reactions include various cyclopropane derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its reactive cyclopropene ring.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid involves its high ring strain, which makes it highly reactive. The compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The trimethylsilyl group can also be cleaved under specific conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Cycloprop-2-ene carboxylic acid: Lacks the diethyl and trimethylsilyl groups, making it less reactive in certain contexts.
3-(Cycloprop-2-en-1-oyl)oxazolidinones: These derivatives are more stable and are used in different types of chemical reactions.
Uniqueness
The presence of both diethyl and trimethylsilyl groups in 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid makes it unique compared to other cyclopropene derivatives. These groups enhance its reactivity and make it suitable for a broader range of chemical transformations and applications.
Propiedades
Número CAS |
736137-14-7 |
|---|---|
Fórmula molecular |
C11H20O2Si |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2Si/c1-6-8-9(7-2)11(8,10(12)13)14(3,4)5/h6-7H2,1-5H3,(H,12,13) |
Clave InChI |
APLXLFADMUWBLZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C1(C(=O)O)[Si](C)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)

![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)



![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)

